N~1~-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.
Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions involving appropriate starting materials.
Coupling Reaction: The chlorinated phenyl intermediate and the pyrimidinyl intermediate are coupled using a suitable coupling reagent to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-Chloro-2-methylphenyl)acetamide: Lacks the pyrimidinyl and sulfanyl groups.
2-[(4-Propoxy-2-pyrimidinyl)sulfanyl]acetamide: Lacks the chlorinated phenyl group.
Uniqueness
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the combination of its chlorinated phenyl, pyrimidinyl, and sulfanylacetamide moieties. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-3-8-22-15-6-7-18-16(20-15)23-10-14(21)19-13-9-12(17)5-4-11(13)2/h4-7,9H,3,8,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWJDLNBSCCMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.